2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H17N5S2 and its molecular weight is 391.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine are the DHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells.
Mode of Action
The compound this compound interacts with its targets by inhibiting their activity . This inhibition results in the disruption of the normal metabolic processes regulated by these enzymes.
Biochemical Pathways
The affected pathways by this compound include the pathways regulated by the DHFR and enoyl ACP reductase enzymes . The downstream effects of this disruption can lead to changes in cellular metabolism and function.
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of normal metabolic processes due to the inhibition of the DHFR and enoyl ACP reductase enzymes . This can lead to changes in cellular function and potentially the death of the cell.
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-thiophen-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5S2/c1-12-3-4-13(2)24(12)17-6-8-27-19(17)16-9-18-22-10-15(14-5-7-26-11-14)20(21)25(18)23-16/h3-11H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVEEUEAYKEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CSC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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